5-Phenyl-1-benzofuran is classified as a benzofuran derivative. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This specific compound features a phenyl group attached to the first position of the benzofuran structure, enhancing its chemical reactivity and biological properties. Benzofurans are often derived from natural sources or synthesized through various organic reactions, making them significant in pharmaceutical research due to their potential therapeutic effects against various diseases .
The synthesis of 5-Phenyl-1-benzofuran can be achieved through several methods, including:
Each of these methods can be optimized by adjusting parameters such as temperature, solvent choice, and catalyst concentration to maximize yield and minimize by-products.
The molecular structure of 5-Phenyl-1-benzofuran can be described as follows:
The presence of the phenyl group significantly influences the electronic properties of the compound, making it more reactive towards electrophilic substitution reactions at specific positions on the benzofuran ring .
5-Phenyl-1-benzofuran participates in several chemical reactions typical for benzofuran derivatives:
The mechanism of action for compounds like 5-Phenyl-1-benzofuran often involves interaction with biological targets such as enzymes or receptors. For example:
The physical and chemical properties of 5-Phenyl-1-benzofuran include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
5-Phenyl-1-benzofuran has several scientific applications:
The benzofuran scaffold emerged as a privileged structure in medicinal chemistry following the mid-20th century isolation of natural products like psoralen (from Ammi majus seeds) and usnic acid (from lichens). These early compounds demonstrated potent bioactivities—psoralen's photochemotherapeutic properties revolutionized psoriasis treatment, while usnic acid exhibited broad-spectrum activity against Gram-positive bacteria, including multi-drug-resistant Staphylococcus aureus [4] [5]. Synthetic efforts accelerated in the 1970s–1990s, yielding clinically impactful benzofuran-based drugs:
Table 1: Evolution of Key Benzofuran-Based Therapeutics
Compound | Therapeutic Class | Key Structural Feature | Approximation Period |
---|---|---|---|
Psoralen | Photochemotherapy | Furocoumarin-benzofuran fusion | 1950s |
Amiodarone | Antiarrhythmic | 2-Butylbenzofuran with iodine | 1960s |
Griseofulvin | Antifungal | Spirobenzofuranone | 1970s |
Benzbromarone | Uricosuric | 3-(Bromohydroxybenzoyl)benzofuran | 1980s |
Ramelteon | Hypnotic/Sedative | 5-Methoxybenzofuran acetamide | 2000s |
This progression established benzofuran as a versatile pharmacophore, setting the stage for derivatives like 5-phenyl-1-benzofuran. The phenyl extension at C-5 significantly altered electron distribution and steric bulk, enhancing interactions with complex biological targets like enzyme allosteric sites and G-protein-coupled receptors [1] [5].
5-Phenyl-1-benzofuran exemplifies strategic scaffold hybridization in heterocyclic chemistry. The planar benzofuran core fused with a pendent phenyl ring creates a conformationally constrained, lipophilic structure ideal for probing biological interfaces. Key physicochemical attributes include:
Table 2: Physicochemical and Bioactivity Profile of 5-Phenyl-1-Benzofuran
Property | Value/Range | Biological Implication |
---|---|---|
Molecular Weight | 194.23 g/mol | Favorable for BBB permeability |
logP (Calculated) | ~3.8 | Moderate lipophilicity for membrane penetration |
Hydrogen Bond Acceptors | 1 (Furan O) | Target engagement via H-bonding |
Hydrogen Bond Donors | 0 | Reduced solvation energy |
Aromatic Rings | 2 (Benzofuran + phenyl) | π-π stacking with protein residues |
Common Bioactivity Range | IC50: 0.5–10 μM (enzyme) | Potency against kinases, ChEs, Aβ aggregation |
Notably, derivatives like 5-(4-hydroxyphenyl)benzofuran show enhanced anticancer activity against HepG2 and MCF-7 cells (IC50: 2.1–4.3 μM) by inducing G1/S cell cycle arrest and downregulating cyclin D1. Similarly, 6-nitro-5-phenylbenzofuran-3-carboxamide derivatives inhibit acetylcholinesterase (AChE) at nanomolar levels by binding the catalytic anionic site (CAS) and peripheral anionic site (PAS) simultaneously [3] [8].
The multifactorial pathogenesis of complex diseases (e.g., Alzheimer’s, cancer) necessitates multitarget ligands. 5-Phenyl-1-benzofuran’s structural plasticity enables dual-target engagement:
Neuroprotective Applications
Anticancer Mechanisms
Table 3: Multitarget Activities of 5-Phenyl-1-Benzofuran Derivatives
Derivative Structure | Primary Targets | Potency (IC50/EC50) | Therapeutic Application |
---|---|---|---|
5-(4-Hydroxyphenyl)-3-carboxy | Aβ1-42 aggregation | EC50 = 3.2 μM | Alzheimer’s disease |
6-Nitro-5-phenyl-2-benzylidene | AChE/BuChE | 0.14 μM / 0.28 μM | Alzheimer’s disease |
3-(3,4,5-Trimethoxybenzoyl)-5-phenyl | Tubulin polymerization | 1.2 μM | Breast cancer |
5-(3-Pyridyl)-3-aminocarbonyl | PIM-1 Kinase | 0.07 μM | Chronic myelomonocytic leukemia |
5-(2-Furyl)-3-hydroxymethyl | GSK-3β | 1.8 μM | Tauopathies |
The scaffold’s adaptability positions it as a critical platform for next-generation therapeutics addressing polygenic diseases. Recent patents (e.g., CN105294662B, JP5767211B2) highlight derivatives as kynurenine-3-monooxygenase inhibitors and FXR modulators, expanding into immunooncology and metabolic disorders [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4